2-(4-Formylphenyl)propionic acid methyl ester
Overview
Description
2-(4-Formylphenyl)propionic acid methyl ester (FAPMA) is an organic compound with a chemical formula of C11H12O31. It has a molecular weight of 192.21 g/mol1.
Synthesis Analysis
While there are no specific synthesis methods for 2-(4-Formylphenyl)propionic acid methyl ester found, a related compound, 2-(4-bromomethyl phenyl) propionic acid, has a synthesis method involving several steps including dissolving sodium hydroxide in excessive methanol to react with p-chloro-tolualdehyde to obtain p-methoxy-tolualdehyde2.
Molecular Structure Analysis
The molecular structure of 2-(4-Formylphenyl)propionic acid methyl ester is not directly available. However, the compound has a molecular formula of C11H12O31.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving 2-(4-Formylphenyl)propionic acid methyl ester. However, related compounds such as pinacol boronic esters have been studied for their reactions, including catalytic protodeboronation3.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Formylphenyl)propionic acid methyl ester are not directly available. However, esters in general are known to be polar but do not engage in hydrogen bonding with each other, resulting in lower boiling points compared to their carboxylic acid counterparts4.Safety And Hazards
Specific safety and hazard information for 2-(4-Formylphenyl)propionic acid methyl ester is not readily available. However, general safety measures for handling chemicals should be followed, including avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas5.
Future Directions
There are no specific future directions available for 2-(4-Formylphenyl)propionic acid methyl ester. However, the compound could potentially be explored for various applications in organic synthesis, given its structural features.
Please note that this information is based on the available resources and there might be more recent studies or data related to this compound. For a more comprehensive understanding, further research and consultation with experts in the field is recommended.
properties
IUPAC Name |
methyl 2-(4-formylphenyl)propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(11(13)14-2)10-5-3-9(7-12)4-6-10/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAQUIFHFPBFJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C=O)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Formylphenyl)propionic acid methyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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